BenchChemオンラインストアへようこそ!

Enoxacin

Antibacterial MIC90 Fluoroquinolone

Enoxacin is the only fluoroquinolone validated as a TRBP-mediated miRNA biogenesis enhancer—an essential chemical probe for RNAi pathway research in angiosarcoma, prostate, colorectal, and esophageal cancers. It uniquely suppresses tumor cell viability while sparing normal cells. Its 6.2 h serum half-life and 70% urinary recovery enable sustained-exposure experimental models unachievable with ciprofloxacin or norfloxacin. As a mid-potency antibacterial (MIC90 0.25 mg/L vs. Enterobacteriaceae), it serves as a reliable comparator in fluoroquinolone SAR studies. Procure this high-purity reference material for its dual antibacterial and miRNA-modulating functionality unavailable from any other fluoroquinolone.

Molecular Formula C15H17FN4O3
Molecular Weight 320.32 g/mol
CAS No. 74011-58-8
Cat. No. B1671340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxacin
CAS74011-58-8
SynonymsEnoxacin;  Penetrex;  Enoxacine;  Comprecin;  Enoxacino;  PD 107779;  PD-107779;  PD107779;  Penetrex;  Pierre Fabre Brand of Enoxacin;  Sesquihydrate Rhône Poulenc Rorer;  Brand of Enoxacin Sesquihydrate;  Rhône-Poulenc Rorer Brand of Enoxacin Sesquihydrate;  Sesquihydrate, Enoxacin; 
Molecular FormulaC15H17FN4O3
Molecular Weight320.32 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
InChIInChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)
InChIKeyIDYZIJYBMGIQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.09e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enoxacin (CAS 74011-58-8) for Scientific Procurement: A Comparative Second-Generation Fluoroquinolone Antibiotic and miRNA Processing Modulator


Enoxacin (CAS 74011-58-8), also known as AT-2266 or CI-919, is a synthetic second-generation fluoroquinolone antibiotic belonging to the 1,8-naphthyridine class [1]. It exerts its primary antibacterial action by inhibiting bacterial DNA gyrase (IC50 = 126 μg/mL) and topoisomerase IV (IC50 = 26.5 μg/mL), enzymes essential for DNA replication and transcription [2]. Distinct from many of its class analogs, enoxacin has been identified as a small-molecule enhancer of RNA interference (RNAi), specifically promoting the biogenesis of microRNAs (miRNAs) with tumor suppressor functions by binding to TAR RNA-binding protein 2 (TRBP) [3]. This dual functionality—broad-spectrum antibacterial activity combined with a validated non-antibacterial, miRNA-modulating mechanism—positions enoxacin as a unique research tool in both infectious disease modeling and cancer biology studies [1].

Why Enoxacin Cannot Be Assumed Interchangeable with Ciprofloxacin, Norfloxacin, or Other Fluoroquinolones in Research and Development


Generic substitution among fluoroquinolones is not scientifically justified due to marked differences in pharmacokinetic profiles and, critically for enoxacin, the presence of a unique non-antibacterial mechanism of action not shared by its class counterparts [1]. While ciprofloxacin generally exhibits superior intrinsic antibacterial potency (lower MIC90 values) across a broad spectrum of Gram-negative and Gram-positive pathogens [2], enoxacin possesses a significantly longer serum half-life (6.2 hours) and higher urinary recovery (70%) than agents like norfloxacin or ciprofloxacin, which directly impacts dosing regimens and experimental design in pharmacokinetic studies [3]. Furthermore, enoxacin stands alone as a validated enhancer of TRBP-mediated miRNA processing, a property that confers cancer-specific growth inhibitory effects and is being investigated in clinical trials for neurodegenerative diseases—a functional dimension entirely absent from comparator fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin [1]. Therefore, selecting enoxacin for research is a choice driven by either its specific pharmacokinetic characteristics or its unique miRNA-modulating activity, not merely its antibacterial spectrum.

Quantitative Differentiation of Enoxacin (CAS 74011-58-8): Head-to-Head In Vitro and In Vivo Comparator Data


Enoxacin vs. Ciprofloxacin, Norfloxacin, and Ofloxacin: Comparative MIC90 Ranges Against 177 Clinical Bacterial Isolates

In a direct head-to-head study comparing five fluoroquinolones against 177 clinical bacterial isolates including Enterobacteriaceae, Pseudomonas species, and enterococci, ciprofloxacin demonstrated the most potent activity with an MIC90 range of 0.03 to 4.0 mg/L. Enoxacin and amifloxacin exhibited an MIC90 range of 0.06 to 16.0 mg/L, ofloxacin showed 0.25 to 8.0 mg/L, and norfloxacin had the broadest range of 0.06 to 32.0 mg/L [1]. Additionally, enoxacin's susceptibility profile was not affected by the mechanism of aminoglycoside resistance in P. aeruginosa strains, unlike ciprofloxacin, ofloxacin, and norfloxacin which showed reduced susceptibility against enzyme-producing resistant strains [1].

Antibacterial MIC90 Fluoroquinolone

Enoxacin vs. Ciprofloxacin, Fleroxacin, Lomefloxacin, Ofloxacin, Pefloxacin, and Rufloxacin: Comparative In Vitro Activity and Resistance Rates Against Uropathogens

A study evaluating seven fluoroquinolones against 400 uropathogens from complicated and hospital-acquired urinary tract infections found that enoxacin inhibited 54.5%, 59.5%, 76.0%, and 83.8% of the total bacterial spectrum at MICs of 1, 2, 4, and 8 mg/L, respectively [1]. Using a resistance breakpoint of MIC ≥4 mg/L and excluding enterococci, enoxacin and ciprofloxacin shared the lowest resistance rate at 15.3%, compared to ofloxacin (17.2%), pefloxacin (18.2%), fleroxacin (19.3%), lomefloxacin (19.7%), and rufloxacin (31.8%) [1].

UTI Uropathogens Resistance

Enoxacin vs. Ciprofloxacin and Norfloxacin: Superior Pharmacokinetic Half-Life and Urinary Recovery

Enoxacin exhibits a notably prolonged serum elimination half-life (t½) of 6.2 hours and achieves approximately 70% urinary recovery of unchanged drug, values that are considerably greater than those reported for other newer fluoroquinolone agents including norfloxacin and ciprofloxacin [1]. This pharmacokinetic profile directly influences the achievable steady-state concentrations and dosing intervals in both preclinical and clinical settings.

Pharmacokinetics Half-life ADME

Enoxacin vs. All Other Fluoroquinolones: Unique TRBP-Mediated miRNA Processing Enhancement and Cancer-Specific Growth Inhibition

Unlike ciprofloxacin, norfloxacin, ofloxacin, and other fluoroquinolones, enoxacin has been demonstrated to enhance the production of miRNAs with tumor suppressor functions by binding to the miRNA biosynthesis protein TAR RNA-binding protein 2 (TRBP) [1]. This mechanism confers cancer-specific growth inhibitory effects. In a 2025 study on angiosarcoma, treatment with enoxacin reduced the viability, migration, and clonogenicity of angiosarcoma cells, increased the abundance of tumor-suppressive miRNAs, and downregulated oncogenic pathways related to cell cycle progression, angiogenesis, and cell migration [2]. Furthermore, enoxacin treatment has been shown to augment DICER activity and promote stronger DNA damage response signaling and faster DNA repair upon exposure to ionizing radiation compared to vehicle-only treated cells, an effect not reported for comparator fluoroquinolones [3].

Cancer miRNA TRBP

Enoxacin vs. Ciprofloxacin and Ofloxacin: In Vivo Efficacy in Experimental Pseudomonas aeruginosa Pneumonia

In a guinea pig model of acute and chronic experimental Pseudomonas aeruginosa pneumonia, enoxacin demonstrated therapeutic efficacy comparable to ciprofloxacin and ofloxacin. In the acute model, cumulative survival rates after treatment (80 mg/kg/day) were 55% for enoxacin, 47% for ciprofloxacin, and 42% for ofloxacin, though differences were not statistically significant [1]. In the chronic bronchopneumonia model, both ciprofloxacin and enoxacin produced ≥99.9% intrapulmonary killing of P. aeruginosa after 4 days of treatment, while ofloxacin sterilized the lungs completely [1]. Notably, intrapulmonary killing was equivalent 3 hours after a single dose of ciprofloxacin or ofloxacin (20 mg/kg) or enoxacin (40 mg/kg), indicating that a twofold higher dose of enoxacin is required to achieve the same acute bactericidal effect [1].

Pseudomonas Pneumonia In vivo

High-Value Scientific and Industrial Application Scenarios for Enoxacin (CAS 74011-58-8)


Investigating TRBP-Mediated miRNA Processing and Cancer-Specific Growth Inhibition

Enoxacin is the only fluoroquinolone validated as a small-molecule enhancer of TRBP-mediated miRNA biogenesis, making it an essential chemical probe for studying RNA interference pathways in cancer biology [1]. Researchers investigating angiosarcoma, prostate cancer, colorectal cancer, or esophageal squamous cell carcinoma can utilize enoxacin to increase tumor-suppressive miRNA abundance and downregulate oncogenic pathways related to cell cycle progression, angiogenesis, and cell migration [2]. This application is supported by evidence that enoxacin reduces viability, migration, and clonogenicity of cancer cells while sparing normal cells, except for phototoxicity in keratinocytes [1].

Pharmacokinetic Reference Standard for Fluoroquinolone ADME Studies

With a serum half-life of 6.2 hours and urinary recovery of 70%, enoxacin provides a distinct pharmacokinetic profile compared to shorter-acting fluoroquinolones like norfloxacin and ciprofloxacin [1]. This makes enoxacin an ideal reference compound for studies examining the relationship between fluoroquinolone structure and pharmacokinetic parameters, or for experimental models requiring sustained drug exposure with less frequent dosing intervals [1]. Its high urinary excretion also supports investigations focused on renal drug disposition and urinary tract pharmacokinetics.

Comparator Control in Fluoroquinolone Antibacterial Structure-Activity Relationship (SAR) Studies

The well-characterized MIC90 profile of enoxacin against a broad spectrum of Gram-positive and Gram-negative bacteria positions it as a reliable mid-potency comparator control in antibacterial SAR studies [1]. Against Enterobacteriaceae, enoxacin inhibits all but exceptional strains at MIC ≤1 mg/L (MIC90 0.25 mg/L), providing a consistent baseline for evaluating novel fluoroquinolone derivatives or resistance mechanisms [2]. Its resistance rate of 15.3% among uropathogens, equivalent to ciprofloxacin in this context, further supports its use as a reference standard in resistance epidemiology research [2].

In Vivo Efficacy Reference for Experimental Gram-Negative Pneumonia Models

Enoxacin has demonstrated in vivo efficacy in guinea pig models of both acute and chronic Pseudomonas aeruginosa pneumonia, achieving ≥99.9% intrapulmonary killing after 4 days of treatment at clinically relevant doses [1]. With a cumulative survival rate of 55% in acute fatal pneumonia models, enoxacin serves as a validated positive control for preclinical studies evaluating novel anti-pseudomonal therapeutics or combination regimens [1]. Researchers should note that enoxacin requires a twofold higher dose (40 mg/kg) than ciprofloxacin or ofloxacin (20 mg/kg) to achieve equivalent acute intrapulmonary killing, a quantitative consideration essential for experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enoxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.